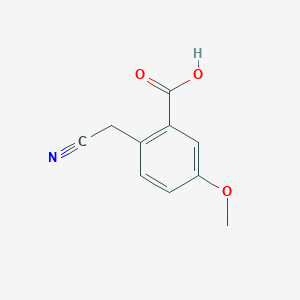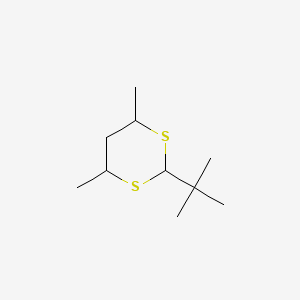
2-Tert-butyl-4,6-dimethyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4,6-dimethyl-1,3-dithiane is an organic compound with the molecular formula C10H20S2 and a molecular weight of 204.396 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The tert-butyl and dimethyl groups attached to the dithiane ring contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane typically involves the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions. One common method involves the use of tert-butyl mercaptan and 2,4-dimethyl-1,3-dithiane in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or dichloromethane to facilitate the formation of the dithiane ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Tert-butyl-4,6-dimethyl-1,3-dithiane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The tert-butyl and dimethyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4,6-dimethyl-1,3-dithiane has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.
Biology: In biological research, this compound is used as a probe to study the reactivity and behavior of sulfur-containing compounds in biological systems. It can also be employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new drugs with improved pharmacological properties. Its unique structure allows for the exploration of new chemical space in drug discovery.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals, such as antioxidants and stabilizers for polymers and fuels.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane involves its interaction with various molecular targets and pathways. The dithiane ring can undergo nucleophilic attack by reactive species, leading to the formation of reactive intermediates that can participate in further chemical transformations. The tert-butyl and dimethyl groups can influence the reactivity and stability of the compound, affecting its overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-4,6-dimethyl-1,3-dithiane can be compared with other similar compounds, such as:
2,4-Dimethyl-6-tert-butylphenol: This compound has a similar tert-butyl and dimethyl substitution pattern but lacks the dithiane ring.
2,6-Dimethyl-4-tert-butylbenzaldehyde: This compound also features tert-butyl and dimethyl groups but contains an aldehyde functional group instead of a dithiane ring.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: This compound contains multiple tert-butyl and dimethyl groups and is used as a stabilizer in polymers.
The uniqueness of this compound lies in its dithiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
22425-92-9 |
|---|---|
Molekularformel |
C10H20S2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
2-tert-butyl-4,6-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
MFVZIKOLBGYKSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(SC(S1)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


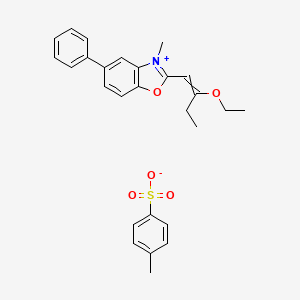


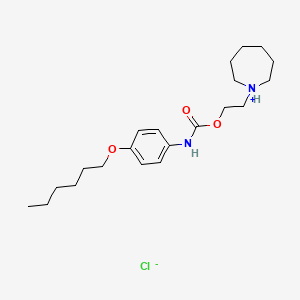
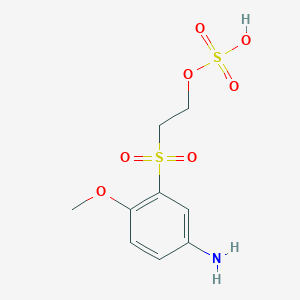

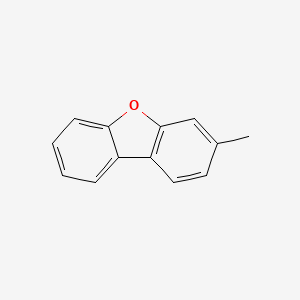
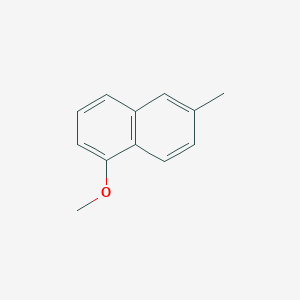
![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

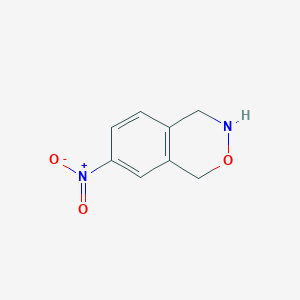
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

